molecular formula C15H12Cl2N2S B10972016 2-[(2,6-dichlorobenzyl)sulfanyl]-5-methyl-1H-benzimidazole

2-[(2,6-dichlorobenzyl)sulfanyl]-5-methyl-1H-benzimidazole

Cat. No.: B10972016
M. Wt: 323.2 g/mol
InChI Key: IVSQHSWQGBPRMK-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-1H-benzimidazole is an organic compound with the molecular formula C15H12Cl2N2S. This compound is characterized by the presence of a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings. The compound also features a 2,6-dichlorobenzyl group attached via a sulfur atom and a methyl group at the 5-position of the benzimidazole ring. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-5-methyl-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzimidazole derivative with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfur Linkage Formation: The final step involves the formation of the sulfur linkage. This can be achieved by reacting the intermediate product with a suitable thiol or disulfide compound under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Bases like potassium carbonate or sodium hydride are often used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines (if nitro groups are present).

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the benzimidazole core.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and certain types of cancer.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-5-methyl-1H-benzimidazole is largely dependent on its interaction with biological targets. The benzimidazole core is known to interact with various enzymes and proteins, potentially inhibiting their activity. The 2,6-dichlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The sulfur linkage can also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-1H-benzimidazole: Similar structure but with different chlorination pattern on the benzyl group.

    2-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole: Similar structure but with an imidazole ring instead of benzimidazole.

    2-[(2,6-Dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one: A more complex structure with additional functional groups and rings.

Uniqueness

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both the benzimidazole core and the 2,6-dichlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H12Cl2N2S

Molecular Weight

323.2 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C15H12Cl2N2S/c1-9-5-6-13-14(7-9)19-15(18-13)20-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3,(H,18,19)

InChI Key

IVSQHSWQGBPRMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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